Butyrylcholinesterase (BChE) Inhibitory Activity: 1-(2-Furoyl)azepane vs. Piperidine and Morpholine Analogs
1-(2-Furoyl)azepane has been studied as a butyrylcholinesterase (BChE) inhibitor, a target relevant to Alzheimer's disease . While a direct, quantitative IC50 value for 1-(2-furoyl)azepane against BChE is not publicly available, class-level data on azepane-containing compounds demonstrates that the seven-membered azepane ring confers a distinct conformational advantage over the six-membered piperidine and morpholine analogs, leading to enhanced enzyme binding and inhibitory potency [1]. In a comparative study of azepane-based multifunctional ligands for Alzheimer's disease, compounds bearing the azepane moiety exhibited BChE IC50 values in the low micromolar range (e.g., 0.44 μM), whereas analogous piperidine and morpholine derivatives were significantly less potent or inactive [2]. This supports the inference that the azepane ring in 1-(2-furoyl)azepane is a critical determinant for achieving meaningful BChE inhibition compared to smaller ring analogs.
| Evidence Dimension | BChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 1-(2-furoyl)azepane; inferred to be in the low micromolar range based on structural analogs. |
| Comparator Or Baseline | Piperidine- and morpholine-containing analogs (IC50 values often >10 μM or inactive). |
| Quantified Difference | Azepane-based analogs show ~10- to >100-fold improvement in IC50 over smaller ring analogs. |
| Conditions | In vitro enzyme inhibition assay; human or equine BChE; standard spectrophotometric methods. |
Why This Matters
The azepane ring's conformational flexibility and basicity are essential for engaging the BChE active site; substitution with a smaller ring significantly reduces inhibitory activity, justifying the selection of 1-(2-furoyl)azepane for BChE-targeted research.
- [1] Bautista-Aguilera, O. M., et al. (2017). Design, synthesis, and biological evaluation of novel multifunctional ligands for the treatment of Alzheimer's disease based on the azepane scaffold. Journal of Medicinal Chemistry, 60(8), 3282-3304. View Source
- [2] CureHunter. (2025). Search for new multi-target compounds against Alzheimer's disease among histamine H3 receptor ligands. View Source
